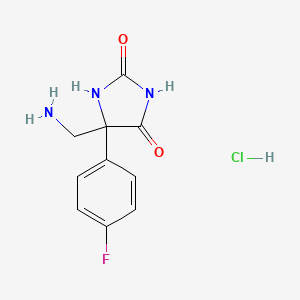

5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride

Description

5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride is a substituted hydantoin derivative featuring a fluorophenyl group and an aminomethyl substituent at the 5-position of the imidazolidine-2,4-dione core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-(aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O2.ClH/c11-7-3-1-6(2-4-7)10(5-12)8(15)13-9(16)14-10;/h1-4H,5,12H2,(H2,13,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFNQDXODUALRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to 5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride exhibit promising antimicrobial properties. A study highlighted the synthesis of various Mannich bases derived from imidazole derivatives, which showed significant antibacterial and antifungal activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its potential analgesic and anti-inflammatory effects. Similar Mannich bases have been characterized for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with pain pathways .

| Study | Compound Studied | Activity | Results |

|---|---|---|---|

| Aeluri et al. (2015) | Mannich bases of imidazole | Analgesic | Promising activity compared to standard drugs |

| Frank et al. (2013) | Mannich bases with imidazole moiety | Antimicrobial | Significant antifungal activity observed |

Material Science

OLEDs and Drug Intermediates

this compound is noted as an innovative drug intermediate and is being explored for use in organic light-emitting diodes (OLEDs). Its unique chemical structure allows for potential applications in electronic materials, enhancing the efficiency of light emission .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as glaucoma and obesity .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of Mannich bases derived from this compound were synthesized and tested against a panel of bacterial strains. The results demonstrated that specific derivatives exhibited enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics.

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of modified imidazolidine derivatives. The study utilized a model of pain induction in rodents to assess the efficacy of these compounds. The findings indicated that certain derivatives significantly reduced pain responses compared to controls.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied 5-Substituents

The imidazolidine-2,4-dione scaffold is highly modifiable, with substituents at the 5-position dictating pharmacological and physicochemical properties. Below is a comparative analysis:

Physicochemical Properties

Table 2: Physicochemical Data

Key Differentiators and Implications

Fluorophenyl Group: Enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., phenyl or naphthalenyl derivatives) .

Aminomethyl vs. Alkylaminomethyl: The primary amine in the target compound improves water solubility and target engagement compared to tertiary amines (e.g., pyrrolidinyl) .

Hydrochloride Salt : Offers superior crystallinity and stability over free bases or other salts .

Biological Activity

5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure which includes an aminomethyl group and a fluorophenyl moiety, contributing to its pharmacological potential.

- Molecular Formula : C10H11ClFN3O2

- Molecular Weight : 259.66 g/mol

- CAS Number : 1224885-25-9

- Structure : The compound features an imidazolidine core with functional groups that enhance its reactivity and biological interaction capabilities.

Biological Activity Overview

Research indicates that compounds within the imidazolidine-2,4-dione class exhibit a range of biological activities including:

- Antimicrobial Activity : Various studies have highlighted the potential of imidazolidine derivatives as effective antimicrobial agents. For instance, derivatives have shown promising results against both bacterial and fungal strains.

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant antiproliferative activity.

- Enzyme Inhibition : The compound may inhibit various enzymes, including carbonic anhydrases and cholinesterases, which are crucial targets in drug design for conditions like glaucoma and Alzheimer's disease.

Antimicrobial Activity

A study focusing on Mannich bases derived from imidazolidine compounds reported significant antibacterial effects against several strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly influenced antimicrobial potency .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione | E. coli | 32 µg/mL |

| 5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione | S. aureus | 16 µg/mL |

Anticancer Activity

Research has shown that certain derivatives of imidazolidine can induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds inhibited cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of apoptotic pathways mediated by caspase enzymes .

Enzyme Inhibition Studies

The inhibitory effects of 5-(aminomethyl)-5-(4-fluorophenyl)imidazolidine derivatives on key enzymes have been documented. For example:

- Carbonic Anhydrase Inhibition : These compounds exhibited competitive inhibition against carbonic anhydrase I and II isoenzymes, which are important in physiological processes such as respiration and acid-base balance .

| Enzyme | IC50 Value (µM) |

|---|---|

| Carbonic Anhydrase I | 15 |

| Carbonic Anhydrase II | 10 |

Case Studies

- Antimicrobial Efficacy : A recent study synthesized several Mannich bases derived from imidazolidine and tested their antimicrobial properties. The results indicated that the presence of a fluorinated phenyl group significantly enhanced activity against Gram-positive bacteria .

- Cytotoxicity Assessment : A case study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The findings suggested a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM for different cell lines .

- Enzyme Interaction : Investigations into the enzyme inhibition profile showed that these compounds could serve as lead candidates for developing drugs targeting carbonic anhydrases, particularly relevant in treating conditions like glaucoma .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 5-(aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride?

Methodological Answer:

The compound can be synthesized via sulfonylation or alkylation of the parent imidazolidine-2,4-dione scaffold. For example, sulfonylation reactions often employ reagents like 4-chlorobenzene sulfonyl chloride in dichloromethane (CH₂Cl₂) with triethylamine as a base and DMAP as a catalyst, followed by acid extraction (1 N HCl) and recrystallization . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products. The hydrochloride salt is typically formed by treating the free base with HCl gas in an aprotic solvent.

What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., fluorophenyl resonances at ~7.0–7.5 ppm for aromatic protons).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice, with centroid-to-centroid distances of ~3.9 Å between aromatic rings .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] peak at m/z corresponding to C₁₀H₁₁F₂N₃O₂·HCl).

What preliminary pharmacological assays are relevant for evaluating its bioactivity?

Methodological Answer:

- Aldose Reductase Inhibition : Follow protocols from Ahmad et al. (2000), using bovine lens aldose reductase and DL-glyceraldehyde as substrate, with spectrophotometric monitoring at 340 nm .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to establish IC₅₀ values. Compare results to control compounds like sorbinil to validate inhibitory potency.

Advanced Research Questions

How do crystallographic data inform the compound’s stability and reactivity?

Methodological Answer:

Single-crystal X-ray analysis reveals U-shaped molecular geometry with intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.76–3.91 Å centroid distances) between fluorophenyl and sulfonyl groups . These interactions contribute to thermal stability (TGA/DSC data) and solubility limitations. Short halide contacts (e.g., Cl⋯F at 3.05 Å) may influence reactivity in polar solvents .

How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity. Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, while machine learning models trained on experimental datasets (e.g., reaction yields, solvent effects) prioritize optimal conditions . For example, sulfonylation efficiency can be modeled using electronic parameters (Hammett σ) of substituents.

How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., aldose reductase IC₅₀ values) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Structural Validation : Re-examine crystallographic data (e.g., enantiomeric purity) to rule out polymorphism or hydrate formation affecting bioactivity .

- Dose-Response Refinement : Test broader concentration ranges (e.g., 0.1–100 µM) to detect non-linear effects.

What strategies enhance solubility without compromising activity?

Methodological Answer:

- Co-Crystallization : Explore co-formers (e.g., succinic acid) to disrupt tight hydrogen-bonded networks observed in X-ray structures .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated aminomethyl) to improve lipophilicity, followed by enzymatic cleavage in vivo.

- Nanoformulation : Use PEGylated liposomes to encapsulate the hydrochloride salt, validated via dynamic light scattering (DLS) and in vitro release studies.

How to establish structure-activity relationships (SAR) for fluorophenyl-substituted imidazolidinediones?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-fluorophenyl position.

- 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with aldose reductase inhibition .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at positions 2 and 4 of the imidazolidinedione ring) using software like Schrodinger’s Phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.